molecular formula C12H17ClFN B11935571 (S)-2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-amine hydrochloride

(S)-2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-amine hydrochloride

Cat. No.: B11935571
M. Wt: 229.72 g/mol
InChI Key: JHRAAQPMPVIELU-YDALLXLXSA-N
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Description

(S)-2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-amine hydrochloride is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound is characterized by the presence of a cyclopropyl group, a fluorinated aromatic ring, and an amine functional group, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the Fluorinated Aromatic Ring: The fluorinated aromatic ring can be synthesized through electrophilic aromatic substitution reactions using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide.

    Formation of the Amine Group: The amine group can be introduced through reductive amination reactions using reducing agents such as sodium cyanoborohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or secondary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(S)-2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (S)-2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The cyclopropyl group and fluorinated aromatic ring contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine
  • (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride
  • (S)-1-(5-Fluoro-2-methylphenyl)ethanamine hydrochloride

Uniqueness

(S)-2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-amine hydrochloride is unique due to the presence of the cyclopropyl group, which imparts rigidity and enhances its binding properties. The fluorinated aromatic ring also contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17ClFN

Molecular Weight

229.72 g/mol

IUPAC Name

(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C12H16FN.ClH/c1-8-2-5-10(7-11(8)13)12(14)6-9-3-4-9;/h2,5,7,9,12H,3-4,6,14H2,1H3;1H/t12-;/m0./s1

InChI Key

JHRAAQPMPVIELU-YDALLXLXSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](CC2CC2)N)F.Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(CC2CC2)N)F.Cl

Origin of Product

United States

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